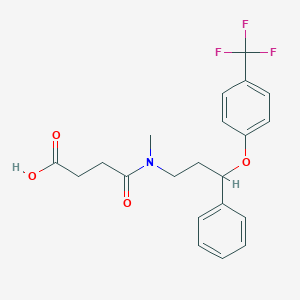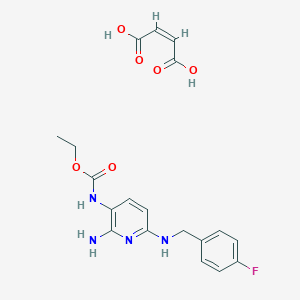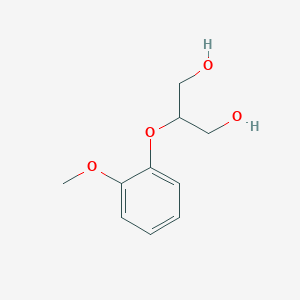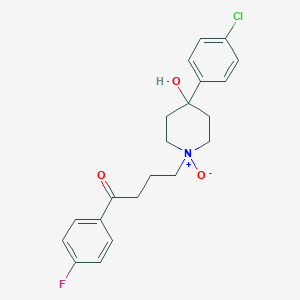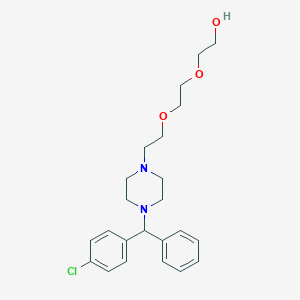
Desacetil Desmetil Lacosamida
Descripción general
Descripción
an impurity of Lacosamide which is a potent anticonvulsant.
Aplicaciones Científicas De Investigación
Fármaco Antiepiléptico
Lacosamida, un fármaco antiepiléptico de tercera generación, se aprobó por primera vez en 2008 como terapia adyuvante para las convulsiones de inicio parcial (POS) en adultos . En 2014, lacosamida se aprobó como monoterapia para POS por la Administración de Alimentos y Medicamentos de los EE. UU. (FDA) . A diferencia de los bloqueadores tradicionales del canal de sodio que afectan la inactivación rápida, la lacosamida mejora selectivamente la inactivación lenta del canal de sodio . Este mecanismo de acción da como resultado la estabilización de las membranas neuronales hiperexcitables, la inhibición del disparo neuronal y la reducción de la disponibilidad del canal a largo plazo sin afectar la función fisiológica .
Farmacocinética y Farmacodinámica
Lacosamida se absorbe rápidamente, con concentraciones plasmáticas máximas que se alcanzan entre 0,5 y 4 h después de la ingesta . La biodisponibilidad oral es alta (100%) para una dosis de hasta 800 mg . La biodisponibilidad es independiente de la ingesta de alimentos . La variabilidad en los parámetros farmacocinéticos es baja (los coeficientes de variación son casi todos < 20%) . El perfil farmacocinético de la lacosamida es coherente en sujetos sanos y en las diferentes poblaciones de pacientes estudiadas . La eliminación de la lacosamida del plasma se produce con una vida media terminal de aproximadamente 13 h en sujetos jóvenes y 14-16 h en sujetos ancianos
Mecanismo De Acción
Target of Action
The primary target of Desacetyl Desmethyl Lacosamide is the voltage-gated sodium channels . Unlike traditional sodium channel blockers affecting fast inactivation, this compound selectively enhances sodium channel slow inactivation .
Mode of Action
Desacetyl Desmethyl Lacosamide interacts with its targets by stabilizing hyperexcitable neuronal membranes, inhibiting neuronal firing, and reducing long-term channel availability without affecting physiological function . This selective enhancement of slow inactivation of sodium channels results in a decrease in pathological neuronal excitability .
Biochemical Pathways
The compound’s action primarily affects the sodium channel signaling pathway. By enhancing slow inactivation, it reduces the availability of sodium channels for activation, thereby decreasing the likelihood of pathological neuronal firing .
Pharmacokinetics
Desacetyl Desmethyl Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 hours after intake . Its oral bioavailability is high (100%) for a dose up to 800 mg . The elimination from plasma occurs with a terminal half-life of approximately 13 hours in young subjects and 14–16 hours in elderly subjects .
Result of Action
The molecular and cellular effects of Desacetyl Desmethyl Lacosamide’s action include stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability . These effects result in a decrease in pathological neuronal excitability, contributing to its therapeutic effects .
Action Environment
Age can influence the elimination half-life of the compound, with elderly subjects showing slightly longer half-lives . The compound’s action, efficacy, and stability are also likely to be influenced by individual patient factors, including genetic variations in sodium channels and other elements of neuronal excitability.
Análisis Bioquímico
Biochemical Properties
Desacetyl Desmethyl Lacosamide plays a role in biochemical reactions, particularly as it relates to its parent compound, Lacosamide. Lacosamide selectively enhances sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function . It is reasonable to infer that Desacetyl Desmethyl Lacosamide may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Its parent compound, Lacosamide, has been shown to stabilize hyperexcitable neuronal membranes, inhibit neuronal firing, and reduce long-term channel availability . These effects could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Lacosamide, the parent compound, selectively enhances sodium channel slow inactivation . This suggests that Desacetyl Desmethyl Lacosamide might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Lacosamide, the parent compound, is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . It is eliminated from plasma with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects .
Metabolic Pathways
Lacosamide is metabolized by several cytochrome P450 (CYP) enzymes (CYP2C19, CYP2C9, and CYP3A4) and CYP-independent mechanisms . It is possible that Desacetyl Desmethyl Lacosamide might be involved in similar metabolic pathways.
Propiedades
IUPAC Name |
(2R)-2-amino-N-benzyl-3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-13)10(14)12-6-8-4-2-1-3-5-8/h1-5,9,13H,6-7,11H2,(H,12,14)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCNJBXJCACFCM-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801228150 | |
| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-39-7 | |
| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Amino-N-benzyl-3-hydroxypropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-Amino-3-hydroxy-N-(phenylmethyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801228150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-AMINO-N-BENZYL-3-HYDROXYPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWX32A3SZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B195940.png)

